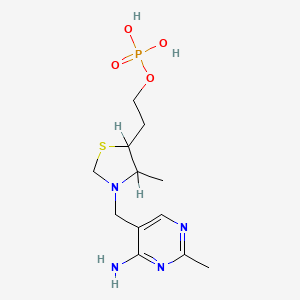

Tetrahydrothiamin monophosphate

Description

Historical Context of Thiamine (B1217682) and its Phosphorylated Derivatives in Biochemistry

The journey to understanding thiamine and its derivatives began with research into the disease beriberi. In 1897, Christiaan Eijkman, a Dutch physician, observed that rice bran could reverse the symptoms of polyneuritis in pigeons, a condition analogous to beriberi in humans. nih.govresearchgate.net This "anti-beriberi factor" was later identified as thiamine. Key figures in its discovery and synthesis include:

Umetaro Suzuki, Casimir Funk, and others: Independently isolated the anti-neuritic substance from rice bran in the early 20th century. wikipedia.orglibretexts.org Funk coined the term "vitamine" in 1911. libretexts.org

Barend Coenraad Petrus Jansen and Willem Frederik Donath: In 1926, they were the first to isolate and crystallize the active agent, which they named aneurine. nih.govresearchgate.net

Robert Runnels Williams: Determined the chemical structure of thiamine and successfully synthesized it between 1933 and 1936. nih.govresearchgate.net

A pivotal moment in understanding thiamine's biochemical role came in 1937 when Lohmann and Schuster discovered that the diphosphorylated form, thiamine pyrophosphate (TPP), is a crucial cofactor for the oxidative decarboxylation of pyruvate (B1213749). wikipedia.orglibretexts.org This established the concept of vitamins acting as precursors to coenzymes.

Subsequent research has identified several phosphorylated derivatives of thiamine, each with distinct roles in cellular metabolism. These include thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TPP), and thiamine triphosphate (TTP). nih.govnih.govoregonstate.edu While TPP is the most well-characterized and biologically active form, acting as a coenzyme for numerous metabolic enzymes, the precise physiological functions of TMP and TTP are still under investigation. nih.govportlandpress.com

Structural Context of Tetrahydrothiamine Monophosphate within the Thiamine Family

Thiamine and its derivatives share a common core structure consisting of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. wikipedia.orgnih.gov The various forms are distinguished by the substitutions on the hydroxyethyl (B10761427) side chain of the thiazole ring.

Tetrahydrothiamine monophosphate is a reduced and phosphorylated derivative of thiamine. Its structure differs from thiamine in two key ways:

Saturation of the Thiazole Ring: In tetrahydrothiamine, the thiazole ring is saturated, meaning it has been reduced and no longer contains double bonds. This changes it to a thiazolidine (B150603) ring. ontosight.ai

Phosphorylation: Like thiamine monophosphate (TMP), it has a single phosphate (B84403) group attached to the hydroxyethyl side chain. umaryland.eduresearchgate.net

The chemical structure of tetrahydrothiamine consists of a thiazolidine ring connected to a pyrimidine ring via a methyl group. ontosight.ai

Comparison of Thiamine and its Derivatives:

| Compound | Key Structural Feature | Ring Structure | Phosphorylation |

| Thiamine | Basic structure | Thiazole ring | None |

| Thiamine Monophosphate (TMP) | Single phosphate group | Thiazole ring | Monophosphorylated |

| Thiamine Diphosphate (TPP) | Two phosphate groups | Thiazole ring | Diphosphorylated |

| Thiamine Triphosphate (TTP) | Three phosphate groups | Thiazole ring | Triphosphorylated |

| Tetrahydrothiamine | Saturated thiazole ring | Thiazolidine ring | None |

| Tetrahydrothiamine Monophosphate | Saturated thiazole ring and single phosphate group | Thiazolidine ring | Monophosphorylated |

Significance of Reduced Thiamine Forms in Biological Systems

While the oxidized forms of thiamine, particularly TPP, are well-established as coenzymes in crucial metabolic pathways, the significance of reduced thiamine forms like tetrahydrothiamine is an area of ongoing research. The reduction of the thiazole ring fundamentally alters the chemical properties of the molecule.

The reactivity of thiamine in its coenzymatic role is centered on the C2 carbon of the thiazole ring. cornell.edu This carbon can be deprotonated to form a reactive ylide, which is essential for the catalytic activity of TPP-dependent enzymes in reactions such as the decarboxylation of α-keto acids. cornell.edunih.gov The saturation of the thiazole ring in tetrahydrothiamine eliminates this reactive site, suggesting that it does not function as a coenzyme in the same manner as TPP.

Research into tetrahydrothiamine and its derivatives has explored their potential biological activities, including their role in conditions related to thiamine deficiency. ontosight.ai The structural similarity to thiamine suggests potential applications in nutrition and medicine. ontosight.ai However, the specific biological roles of reduced thiamine forms remain less understood compared to their oxidized counterparts.

Overview of Research Trajectories for Monophosphate Forms of Thiamine

Research on thiamine monophosphate (TMP) has revealed its presence in various biological systems, although its precise physiological function is not yet fully elucidated. wikipedia.org

Key Research Findings on Thiamine Monophosphate (TMP):

Metabolic Intermediate: TMP is recognized as an intermediate in the biosynthesis and degradation of thiamine. In many organisms, thiamine is first phosphorylated to TMP, which is then further phosphorylated to the active coenzyme TPP. wikipedia.orgnih.gov Conversely, the hydrolysis of TPP can yield TMP. wikipedia.org

Cellular Concentrations: TMP is generally found in lower concentrations in cells compared to TPP. nih.gov However, in the nervous tissue of animals and humans, TMP can constitute up to 6-7% of the total thiamine and its phosphorylated derivatives. nih.govportlandpress.com

Transport and Availability: TMP plays a role in maintaining the cellular concentration of thiamine. nih.govportlandpress.com It can be transported across cell membranes and is readily converted to free thiamine by phosphatases. nih.govportlandpress.comwikipedia.org Studies in rats have shown that TMP can be transported to cerebral tissue. wikipedia.org

Enzymatic Interactions: The enzyme thiamine monophosphate kinase (ThiL) catalyzes the ATP-dependent phosphorylation of TMP to TPP, a crucial step in the biosynthesis of the active coenzyme. nih.govnih.gov Structural studies of ThiL have provided insights into its mechanism of action and substrate binding. nih.govnih.gov

While the physiological role of TMP itself is still considered largely unknown, its importance as a precursor to TPP and its involvement in thiamine homeostasis are well-established. nih.govportlandpress.comwikipedia.org The research trajectory for monophosphate forms, including the reduced variant tetrahydrothiamine monophosphate, continues to explore their potential unique biological functions beyond being simple metabolic intermediates.

Structure

3D Structure

Properties

CAS No. |

60689-64-7 |

|---|---|

Molecular Formula |

C12H21N4O4PS |

Molecular Weight |

348.36 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethyl dihydrogen phosphate |

InChI |

InChI=1S/C12H21N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,8,11H,3-4,6-7H2,1-2H3,(H2,13,14,15)(H2,17,18,19) |

InChI Key |

JACGOYDLTZHGRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(SCN1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Tetrahydrothiamine Monophosphate and Analogs

Chemical Reduction Strategies for Thiamine (B1217682) Derivatives

The conversion of thiamine and its phosphorylated forms into their tetrahydro derivatives is primarily achieved through chemical reduction, which targets the thiazolium ring.

Reduction of Thiamine with Hydride Reagents

The defining feature of thiamine's conversion to tetrahydrothiamine is the reduction of the C=N bond within the thiazolium ring. Hydride reagents are well-suited for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the thiazolium ring, leading to the saturation of the ring and the formation of a thiazolidine (B150603) structure. This process effectively converts the planar, aromatic thiazolium ring into a non-planar, saturated tetrahydrothiazole ring. Research has shown that the reduction of substituted thiazolium salts, including thiamine, with sodium borohydride yields diastereomeric mixtures of the corresponding thiazolidines. rsc.org In some cases, it is possible to isolate a single pure species from this mixture. rsc.org

The general mechanism involves the transfer of a hydride from the borohydride complex to the thiazolium ring, a process that can be modulated by the solvent system. For instance, detailed studies using sodium borodeuteride in different isotopic solvents (H₂O and D₂O) have helped to elucidate the reaction pathway and stereochemistry of the reduction. rsc.org

Table 1: Common Hydride Reagents in Organic Synthesis

| Reagent | Formula | Typical Applications | Selectivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduction of aldehydes, ketones, and imines/thiazoliums | Mild, does not typically reduce esters or carboxylic acids |

| Lithium Aluminum Hydride | LiAlH₄ | Reduction of esters, carboxylic acids, amides, and most other carbonyls | Powerful and generally non-selective |

| Sodium Cyanoborohydride | NaBH₃CN | Reductive amination, reduction of imines in acidic conditions | Weaker than NaBH₄, stable in mild acid |

Analogous Preparations of Tetrahydrothiamine Phosphates

The synthesis of tetrahydrothiamine monophosphate (ThTHMP) via chemical reduction can be approached in two primary ways:

Direct Reduction of Thiamine Monophosphate (TMP): In this method, thiamine monophosphate itself is the starting material. Similar to the reduction of thiamine, a hydride reagent like sodium borohydride can be used to reduce the thiazolium ring of TMP directly. The presence of the phosphate (B84403) group generally does not interfere with the reduction of the thiazolium moiety, leading to the formation of ThTHMP.

Phosphorylation of Tetrahydrothiamine: Alternatively, one can first synthesize tetrahydrothiamine (ThTH) from thiamine via reduction, as described previously. The resulting ThTH, which now has a primary alcohol group, can then be phosphorylated to yield ThTHMP. This phosphorylation can be achieved through chemical methods, though these can sometimes lead to a mixture of mono-, di-, and triphosphate products requiring complex purification.

Enzymatic Approaches to Monophosphate Synthesis

Nature employs highly specific enzymes to construct thiamine monophosphate, a precursor to the active coenzyme thiamine diphosphate (B83284) (TPP).

Enzymatic Phosphorylation of Nucleosides and Analogs

In biological systems, thiamine monophosphate (TMP) is not typically formed by the direct phosphorylation of thiamine. Instead, it is synthesized by the coupling of two pre-phosphorylated precursors: 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P) and 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP). This condensation reaction is catalyzed by the enzyme thiamine phosphate synthase (ThiE in bacteria). nih.gov

However, other enzymes are involved in the broader thiamine phosphorylation landscape. Thiamine pyrophosphokinase, for example, catalyzes the direct conversion of thiamine to thiamine diphosphate (TPP). nih.gov While its primary role is not TMP synthesis, its action on thiamine analogs is relevant. Enzymatic methods are often preferred over chemical synthesis for phosphorylation due to their high specificity, which avoids the formation of unwanted byproducts and the need for extensive purification steps. google.com Reversible protein phosphorylation is a fundamental regulatory mechanism in cells, primarily occurring on serine, threonine, or tyrosine residues, and is mediated by kinases that transfer a phosphate group from ATP. thermofisher.com

Substrate Specificity in Enzymatic Monophosphate Formation

Enzymes involved in thiamine metabolism exhibit a degree of substrate flexibility, which can be exploited for the synthesis of analogs. Thiamine pyrophosphokinase, for instance, can recognize and phosphorylate not only thiamine but also certain thiamine antimetabolites. Studies have shown that analogs like oxythiamine (B85929) and pyrithiamine (B133093) can serve as substrates for this enzyme, leading to the formation of their corresponding diphosphate esters. nih.gov

This promiscuity, however, is not unlimited. The affinity of the enzyme for these analogs can vary significantly. Pyrithiamine is a potent inhibitor of thiamine pyrophosphokinase, with an inhibition constant in the micromolar range, whereas oxythiamine's interaction is much weaker, with a constant in the millimolar range. nih.gov This demonstrates that while the enzyme can accommodate modifications to the pyrimidine (B1678525) or thiazole (B1198619) rings, these changes directly impact binding affinity and catalytic efficiency.

Table 2: Key Enzymes in Thiamine Phosphate Synthesis

| Enzyme | Gene (E. coli) | Reaction Catalyzed | Natural Substrates |

|---|---|---|---|

| Thiamine Phosphate Synthase | ThiE | HMP-PP + THZ-P → Thiamine Monophosphate (TMP) | HMP-PP, THZ-P |

| Thiamine Phosphate Kinase | ThiL | TMP + ATP → Thiamine Diphosphate (TPP) | TMP, ATP |

| Thiamine Pyrophosphokinase | ThiN | Thiamine + ATP → Thiamine Diphosphate (TPP) | Thiamine, ATP |

Synthesis of Modified Tetrahydrothiamine Monophosphate Analogs for Research

The creation of modified ThTHMP analogs is essential for probing structure-activity relationships and developing potential inhibitors for thiamine-dependent pathways. The synthesis of these molecules often involves a multi-step process combining chemical modifications with enzymatic steps.

The general strategy involves synthesizing a modified thiamine analog and then subjecting it to reduction and phosphorylation, or vice-versa. For example, novel thiamine analogs have been created where the central thiazolium ring is replaced with a different heterocyclic system, such as a pyrrole (B145914) ring to form "pyrrothiamine". rsc.org Such an analog could then be chemically reduced to its "tetrahydro" form and subsequently phosphorylated to yield the final modified ThTHMP analog.

The development of these synthetic routes draws inspiration from the synthesis of other modified nucleotides, such as 4'-thio-modified arabinofuranosylcytosine monophosphate, where a combination of chemical blocking, phosphitylation, oxidation, and deblocking steps are used to install the phosphate group onto a modified nucleoside. nih.gov These approaches allow for the systematic variation of the pyrimidine ring, the tetrahydrothiazole ring, and the phosphate linkage to explore the chemical space and develop tool compounds for biological research. cam.ac.uk

Design Principles for Enzyme Inhibitors based on Thiamine Structure

The rational design of enzyme inhibitors derived from the thiamine structure is a targeted approach aimed at disrupting the function of ThDP-dependent enzymes. A primary strategy involves creating molecules that mimic the natural thiamine pyrophosphate cofactor but are catalytically inert. These analogs are intended to bind to the enzyme's active site, thereby blocking access to the natural substrate and inhibiting the enzyme's function.

A key principle in this design process is the modification of the thiazolium ring of thiamine. The catalytic activity of ThDP-dependent enzymes relies on the formation of a reactive ylide at the C2 position of this ring. Consequently, inhibitors are often designed to prevent the formation of this ylide or to create a stable, dead-end complex with the enzyme. For instance, modifications to the substituents on the thiazolium ring can alter the electronic properties of the molecule, hindering its catalytic competence.

Another significant design consideration involves the pyrophosphate group of ThDP. This highly charged moiety is essential for anchoring the cofactor within the enzyme's active site through interactions with magnesium ions and conserved amino acid residues. However, this charge can also impede the molecule's ability to cross biological membranes. Therefore, a major focus of inhibitor design is the development of non-charged or less-charged analogs that can more readily enter cells. This is often achieved by replacing the pyrophosphate group with neutral isosteres that can still form favorable interactions within the active site.

Furthermore, alterations to the pyrimidine ring of thiamine are also explored as a design strategy. This part of the molecule is critical for the correct positioning of the cofactor within the active site. Structural modifications to the pyrimidine ring can disrupt this orientation, leading to weakened binding of the cofactor and subsequent inhibition of the enzyme.

Preparation of Non-charged Thiamine Analogs for Enzyme Inhibition Studies

The synthesis of non-charged thiamine analogs is a critical aspect of developing effective enzyme inhibitors with improved cellular permeability. The central challenge lies in substituting the negatively charged pyrophosphate group of ThDP with a neutral functionality that preserves or enhances binding affinity for the target enzyme. These non-charged analogs are typically designed to be more lipophilic, facilitating their passage across cell membranes.

One prevalent synthetic route involves the preparation of thiamine analogs where the pyrophosphate group is replaced by phosphonate (B1237965) or phosphinate groups. These moieties are less charged than pyrophosphate and can be further modified to be entirely neutral. For example, the synthesis of phosphonate esters results in uncharged molecules that can act as "pro-drugs," being cleaved by intracellular esterases to release the active, charged phosphonate inhibitor within the cell.

A specific illustration of this approach is the synthesis of thiamine methylene-bisphosphonate. In this analog, the oxygen bridge of the pyrophosphate is replaced with a more stable methylene (B1212753) group. The synthesis typically commences with a protected thiamine derivative, where the hydroxyl group of the thiazole side chain is shielded. This protected thiamine is then coupled with a methylene-bisphosphonate moiety using established phosphonate chemistry. Finally, the protecting groups are removed to yield the non-charged analog.

An alternative strategy entails the complete replacement of the phosphate group with other functional groups capable of mimicking its binding interactions. For instance, researchers have synthesized thiamine analogs featuring extended side chains with hydrogen-bonding functionalities. These are designed to interact with the amino acid residues in the enzyme's active site that normally bind the pyrophosphate. The synthesis of such analogs necessitates multi-step organic chemistry protocols, often involving the initial construction of the modified side chain, followed by its attachment to the core thiamine structure. These non-charged analogs are invaluable for investigating the role of the pyrophosphate group in enzymatic catalysis and for the development of potent, cell-permeable enzyme inhibitors.

Biochemical Pathways and Metabolism Involving Thiamine Phosphates

Role of Thiamine (B1217682) Pyrophosphate (ThDP) as a Coenzyme in Central Metabolism

Thiamine pyrophosphate is a crucial coenzyme for several enzymatic reactions central to metabolism, particularly in the catabolism of carbohydrates. vaia.com It is the active form of thiamine and is essential for energy metabolism, nerve function, and heart health. ontosight.ai ThDP facilitates the transfer of aldehyde groups in various biochemical reactions, and a deficiency can lead to significant metabolic disruptions. droracle.ai

Several key enzymes in carbohydrate metabolism require ThDP as a cofactor to function correctly. ontosight.ai These enzymes are integral to the processes that link glycolysis to the citric acid cycle and the pentose (B10789219) phosphate (B84403) pathway. cornell.edu

Transketolase (TK) is a ThDP-dependent enzyme that functions in the non-oxidative branch of the pentose phosphate pathway (PPP). mdpi.com This pathway is crucial for generating ribose-5-phosphate (B1218738), a precursor for nucleotide and nucleic acid synthesis, and NADPH, which is required for fatty acid synthesis and the reduction of glutathione. nih.gov TK catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. nih.govacs.org

The interaction between ThDP and transketolase is a two-stage process. Initially, a catalytically inactive complex is formed, which then transforms into a catalytically active state. nih.gov The binding of ThDP to the apoenzyme is dependent on the presence of a divalent cation, such as Ca2+ or Mg2+. nih.govnih.gov The catalytic mechanism involves the deprotonation of the C2 atom of the thiazole (B1198619) ring of ThDP, creating a reactive carbanion. nih.gov Recent studies suggest that a water molecule is directly involved in this deprotonation process. nih.gov

| Enzyme | Metabolic Pathway | Function | ThDP Role |

|---|---|---|---|

| Transketolase (TK) | Pentose Phosphate Pathway | Interconversion of sugars, synthesis of ribose-5-phosphate and NADPH. nih.gov | Stabilizes and transfers a two-carbon glycolaldehyde (B1209225) fragment. nih.gov |

| Pyruvate (B1213749) Dehydrogenase Complex (PDHC) | Link between Glycolysis and Citric Acid Cycle | Converts pyruvate to acetyl-CoA. nih.govwikipedia.org | Coenzyme for the pyruvate dehydrogenase (E1) component, mediating the decarboxylation of pyruvate. nih.gov |

| Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KGDHC) | Citric Acid Cycle (Krebs Cycle) | Converts α-ketoglutarate to succinyl-CoA. nih.govresearchgate.net | Coenzyme for the α-ketoglutarate dehydrogenase (E1k) component, involved in the decarboxylation of α-ketoglutarate. mdpi.com |

The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex that serves as a critical link between glycolysis and the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. nih.govwikipedia.org This reaction is a key regulatory point in cellular metabolism. wikipedia.orgnih.gov The PDC consists of three catalytic enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide (B1198117) acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). nih.gov

The alpha-ketoglutarate dehydrogenase complex (KGDHC), also known as the 2-oxoglutarate dehydrogenase complex, is a key regulatory enzyme in the citric acid cycle. researchgate.netnih.gov It catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a reaction that also produces NADH. mdpi.com Similar to the PDC, the KGDHC is a multi-enzyme complex composed of three subunits: α-ketoglutarate dehydrogenase (E1k), dihydrolipoyl succinyltransferase (E2k), and dihydrolipoyl dehydrogenase (E3). nih.gov

Fritz Lipmann's early work on pyruvate oxidation in Lactobacillus plantarum led to the proposal that ThDP could be involved in redox reactions. In some enzyme systems, such as pyruvate oxidase, ThDP participates in the transfer of reducing equivalents. The 2-hydroxyethyl-ThDP intermediate can be oxidized, transferring electrons to an acceptor like a flavin cofactor. researchgate.net This demonstrates a role for ThDP beyond simple decarboxylation, extending to electron transfer processes within certain enzymatic contexts.

ThDP-Dependent Enzymes in Carbohydrate Metabolism

Biosynthesis and Interconversion of Thiamine Phosphates

The biosynthesis of thiamine occurs in microorganisms and plants through separate pathways for its pyrimidine (B1678525) and thiazole moieties, which are then combined. nih.govpbkom.eu In plants, both the pyrimidine and thiazole components are synthesized in the plastids. nih.govfrontiersin.org The two precursors are coupled to form thiamine monophosphate (ThMP) by the enzyme thiamine phosphate synthase. nih.govebi.ac.uk

Humans and other animals cannot synthesize thiamine de novo and must obtain it from their diet. nih.gov Once ingested, thiamine and its phosphorylated forms can be interconverted. Thiamine is converted to thiamine monophosphate (TMP) by the enzyme thiamine kinase. ontosight.ai Subsequently, TMP is converted to the biologically active coenzyme, thiamine pyrophosphate (ThDP), by the enzyme thiamine phosphate kinase. ontosight.ai ThDP can also be formed directly from thiamine in a single step by the enzyme thiamine pyrophosphokinase. nih.gov

| Compound Name |

|---|

| 4-amino-2-methyl-5-hydroxymethylpyrimidine phosphate |

| 5-aminoimidazole ribonucleotide |

| Acetyl-CoA |

| Alpha-Ketoglutarate |

| Erythrulose |

| Glutathione |

| Hydroxypyruvate |

| NADPH |

| Pyruvate |

| Ribose-5-phosphate |

| S-adenosylmethionine |

| Succinyl-CoA |

| Thiamine |

| Thiamine monophosphate |

| Thiamine pyrophosphate |

| Xylulose-5-phosphate |

Evolutionary Pathways of Thiamine Monophosphate (TMP) Synthesis in Organisms

The synthesis of Thiamine Monophosphate (TMP) is a fundamental metabolic process observed across bacteria, fungi, and plants. The core chemical reaction involves the coupling of two precursor moieties: a pyrimidine and a thiazole. However, the upstream pathways that generate these precursors exhibit significant evolutionary divergence.

The final step in the de novo synthesis of TMP is the condensation of 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P). researchgate.netnih.gov This reaction is catalyzed by the enzyme thiamine phosphate synthase, which forms a methylene (B1212753) bridge between the pyrimidine and thiazole rings to yield TMP. nih.gov In all organisms that synthesize thiamine, this coupling reaction represents a conserved, convergent step in the pathway. nih.gov The active form of the cofactor, thiamine pyrophosphate (TPP), is subsequently formed by the phosphorylation of TMP. nih.gov

While the condensation reaction to form TMP is conserved, the biosynthetic routes to the HMP-PP and HET-P precursors are distinctly different in fungi and eubacteria, showcasing an evolutionary mosaic. researchgate.net

In most bacteria, such as E. coli, the pyrimidine moiety (HMP-P) is derived from an intermediate of purine (B94841) biosynthesis, 5-aminoimidazole ribotide (AIR). wikipedia.org The thiazole moiety (HET-P) synthesis is also a complex process involving multiple enzymes. nih.gov

In contrast, fungi utilize different pathways. For instance, in Saccharomyces cerevisiae, the synthesis of the HMP-P precursor involves metabolites from the histidine and pyridoxine (B80251) pathways. wikipedia.org The synthesis of the thiazole phosphate in fungi is catalyzed by a single protein, Thi4, unlike the multi-enzyme process in bacteria. researchgate.net

Interestingly, the TMP synthesis pathway in plants appears to be an evolutionary hybrid, borrowing elements from both fungal and eubacterial systems. researchgate.net The regulation of these pathways also differs; bacteria often employ TPP-responsive riboswitches to control gene expression, a mechanism that is less common in fungi but has been identified in some species where it regulates genes for biosynthesis and transport. nih.govresearchgate.net

Table 1: Comparison of TMP Synthesis Precursor Pathways

| Feature | Eubacteria (e.g., E. coli) | Fungi (e.g., S. cerevisiae) |

|---|---|---|

| Pyrimidine Precursor Origin | Aminoimidazole ribotide (AIR) from purine biosynthesis. wikipedia.org | Intermediates from histidine and pyridoxine metabolism. wikipedia.org |

| Thiazole Precursor Synthesis | Multi-enzyme pathway (e.g., ThiG). nih.gov | Single-enzyme pathway (Thi4). researchgate.net |

| Primary Regulatory Mechanism | TPP-responsive riboswitches are common. nih.gov | TPP riboswitches are found in some species, often regulating via alternative splicing. researchgate.net |

Enzymatic Interconversion of Thiamine Monophosphate and Thiamine Pyrophosphate

Thiamine exists in the cell in several phosphorylated forms, primarily as thiamine monophosphate (TMP), thiamine pyrophosphate (TPP or ThDP), and to a lesser extent, thiamine triphosphate (ThTP). researchgate.net The interconversion between these forms is a critical aspect of maintaining cellular homeostasis of this vitamin.

The primary bioactive form of thiamine is TPP, which acts as an essential coenzyme for key enzymes in carbohydrate and amino acid metabolism. mdpi.comcornell.edu TPP is synthesized from thiamine via the enzyme thiamine pyrophosphokinase. mdpi.comwikipedia.org

TPP can be hydrolyzed to yield TMP, a reaction catalyzed by thiamine pyrophosphatases. mdpi.com This conversion is part of the catabolic pathway for TPP. Subsequently, TMP can be further hydrolyzed by thiamine monophosphatases to produce free thiamine. researchgate.netmdpi.com

In some organisms, there is a direct route from TMP to TPP. For example, bacteria utilize a thiamine phosphate kinase (encoded by ThiL) to directly phosphorylate TMP to form TPP. nih.govresearchgate.net This contrasts with the pathway in plants, where TMP is typically dephosphorylated to thiamine first, which is then pyrophosphorylated to TPP. researchgate.net

Table 2: Key Enzymes in TMP and TPP Interconversion

| Reaction | Enzyme | Organism Class Example |

|---|---|---|

| Thiamine → TPP | Thiamine Pyrophosphokinase | Animals, Bacteria, Plants mdpi.comnih.gov |

| TPP → TMP | Thiamine Pyrophosphatase | Animals mdpi.com |

| TMP → Thiamine | Thiamine Monophosphatase | Animals mdpi.com |

Nucleotide Metabolism Pathways and Thiamine Phosphate Integration

Thiamine phosphate metabolism is intrinsically linked to nucleotide metabolism, primarily through the role of TPP as a coenzyme in the pentose phosphate pathway (PPP). The PPP is a crucial source of ribose-5-phosphate, the sugar backbone of nucleotides. cornell.edu

The TPP-dependent enzyme, transketolase, is a key player in the non-oxidative phase of the PPP. cornell.edu It catalyzes the transfer of two-carbon units, thereby interconverting sugar phosphates and generating erythrose-4-phosphate (a precursor for aromatic amino acids) and ribose-5-phosphate. cornell.edu The production of ribose-5-phosphate directly feeds into the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA. aging-us.com

Furthermore, the PPP is a major source of cellular NADPH, which is essential for reductive biosynthesis, including the de novo synthesis of nucleotides. cornell.edu Therefore, a sufficient supply of TPP is necessary to maintain the flux through the PPP, which in turn supports the robust production of nucleotides required for cell proliferation and maintenance. aging-us.com The raw materials for nucleotide synthesis, such as ribose-5-phosphate and PRPP (phosphoribosyl pyrophosphate), are thus dependent on TPP-mediated metabolic pathways. cornell.eduaging-us.com

Metabolic Network Analysis and Thiamine Phosphate Flux

To understand the complex interplay of thiamine phosphates within the broader cellular metabolic network, advanced analytical approaches are employed. These methods help to elucidate the flow of metabolites (flux) and identify critical control points.

Topological Pathway Analysis (TPA) in Metabolic Research

Topological Pathway Analysis (TPA) is a computational method used for the functional interpretation of metabolomics and other 'omics' data. nih.govresearchgate.net It moves beyond simple over-representation analysis by incorporating information about the structure, or topology, of metabolic pathways. researchgate.netfrontiersin.org

In the context of metabolic research, TPA converts the metabolic network into a series of graphs. nih.gov The nodes in these graphs can represent metabolites or genes, and the edges represent the biochemical reactions that connect them. frontiersin.org By analyzing these graphs, TPA can calculate the "pathway impact," which scores the importance of a pathway based not just on the number of changed metabolites but also on their position and connectivity within the network. nih.govresearchgate.net This approach has been used to study various conditions, including cancer and neurological diseases. nih.gov

For studying thiamine phosphate flux, TPA can be used to:

Identify which pathways involving thiamine-dependent enzymes are most significantly affected under specific conditions.

Pinpoint key metabolites or enzymes that act as hubs or bottlenecks in the network. researchgate.net

Model the effects of up-regulating or down-regulating specific genes in the thiamine biosynthesis pathway.

While powerful, the outcomes of TPA can be influenced by the choice of parameters, such as the node scoring method (e.g., betweenness centrality) and the pathway database used (e.g., KEGG). nih.gov Therefore, careful consideration of these factors is necessary for robust interpretation. nih.govresearchgate.net The latest generation of TPA methods aims to better integrate pathway connectivity and even use Bayesian networks to infer causal relationships between components. researchgate.netnih.gov

Table 3: List of Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| AIR | 5-Aminoimidazole ribotide |

| HET-P | 4-methyl-5-(β-hydroxyethyl)thiazole phosphate |

| HMP | 4-amino-5-hydroxymethyl-2-methylpyrimidine |

| HMP-P | 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate |

| HMP-PP | 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate |

| NADPH | Nicotinamide adenine (B156593) dinucleotide phosphate (reduced form) |

| PPP | Pentose Phosphate Pathway |

| PRPP | Phosphoribosyl pyrophosphate |

| ThTP | Thiamine triphosphate |

| TMP | Thiamine monophosphate |

Unraveling the Enigmatic Role of Tetrahydrothiamin Monophosphate in Biochemical Networks

While thiamine and its phosphorylated derivatives, particularly thiamine pyrophosphate (TPP), are well-established cofactors crucial for central carbon metabolism, the scientific community's understanding of all thiamine-related compounds is not exhaustive. One such molecule that remains largely in the shadows of biochemical research is this compound (THMP). This article delves into the current, albeit limited, scientific knowledge surrounding this reduced form of thiamine monophosphate, focusing on its place within biochemical pathways and the potential for its study through computational modeling.

The metabolism of thiamine is a critical process in virtually all living organisms. It involves the conversion of dietary thiamine into its biologically active forms, primarily TPP. This pathway is a cornerstone of energy metabolism, essential for the function of enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase in the Krebs cycle, and transketolase in the pentose phosphate pathway.

Thiamine is absorbed and transported into cells where it is phosphorylated. The initial phosphorylation to thiamine monophosphate (TMP) is a key step, followed by a subsequent phosphorylation to the active cofactor, TPP. While the synthesis and function of TMP and TPP are well-documented, the specific biosynthetic pathway and metabolic fate of this compound remain undefined in the scientific literature. It is hypothesized to be a reduced derivative of TMP, but the enzymatic machinery responsible for its formation and its potential subsequent reactions are yet to be identified.

The following table provides a comparative overview of the well-established thiamine phosphates:

| Compound Name | Abbreviation | Key Role |

| Thiamine Monophosphate | TMP | Precursor to TPP |

| Thiamine Pyrophosphate | TPP | Active cofactor for several key enzymes in carbon metabolism |

| Adenosine Thiamine Triphosphate | ATTP | Proposed role in cellular stress response |

| Thiamine Triphosphate | ThTP | Potential role in neurotransmission and metabolic signaling |

This table is based on established knowledge of thiamine derivatives and does not include this compound due to a lack of specific data on its role.

Computational Modeling of Thiamine-Related Metabolic Pathways

Computational modeling and systems biology have become indispensable tools for unraveling the complexities of metabolic networks. These approaches allow for the simulation of metabolite flow, the prediction of pathway behavior under different conditions, and the identification of key regulatory nodes.

In the context of thiamine metabolism, computational models have been primarily focused on the core pathways involving the synthesis and utilization of TPP. These models have been instrumental in understanding the impact of thiamine deficiency on cellular function and in identifying potential targets for therapeutic intervention.

However, a significant gap exists in the computational modeling landscape when it comes to lesser-known derivatives like this compound. The development of accurate computational models is contingent on the availability of experimental data, including kinetic parameters of enzymes and cellular concentrations of metabolites. Due to the scarcity of research on THMP, the necessary data to construct a reliable computational model of its metabolic role is currently unavailable.

Future research efforts in this area would require:

Identification of Enzymes: Discovering the specific enzymes that synthesize and metabolize this compound.

Kinetic Characterization: Determining the kinetic properties of these enzymes.

Metabolomic Analysis: Quantifying the cellular concentrations of THMP under various physiological conditions.

Once such data becomes available, it can be integrated into existing metabolic models to simulate the flux through the THMP-related pathways and to predict its functional significance.

Enzymatic Interactions and Catalytic Mechanisms of Thiamine Phosphates

Coenzyme-Enzyme Binding and Activation

The initial binding of the coenzyme to the apoenzyme (the enzyme without its cofactor) is a critical prerequisite for catalysis. This process involves specific interactions within the enzyme's active site and is often mediated by metal ions.

The binding of the thiamine (B1217682) coenzyme to its dependent enzymes occurs in a dedicated pocket within the protein structure. chemrxiv.org The diphosphate (B83284) moiety of ThDP is crucial for anchoring the cofactor to the enzyme. nih.gov The study of this binding process is often facilitated by the use of thiamine/ThDP analogues, which can act as competitive inhibitors. nih.gov

These analogues, which can include derivatives of thiamine monophosphate (ThMP), are designed to be structurally similar to the native coenzyme. chemrxiv.org They often feature a neutral aromatic ring in place of the positively charged thiazolium ring of ThDP, which abolishes catalytic activity but allows them to bind tightly within the active site. nih.govresearchgate.net This tight binding is achieved by retaining key interactions, such as those between the phosphate (B84403) group and the enzyme, and capturing stabilizing interactions within the hydrophobic regions of the active site. researchgate.net By comparing the binding affinities (Kᵢ values) of various analogues, researchers can probe the structural and chemical requirements for effective ligand binding and achieve selectivity for individual enzymes. nih.govchemrxiv.org

Divalent metal cations, most commonly magnesium (Mg²⁺) or calcium (Ca²⁺), are essential for the activity of ThDP-dependent enzymes. cornell.edunih.gov The primary role of these cations is to facilitate the binding of the coenzyme to the enzyme. nih.gov They achieve this by coordinating with the negatively charged phosphate groups of the coenzyme, forming a Me²⁺-TPP complex that is the true cofactor for the enzyme. cornell.edunih.gov

Studies on pyruvate (B1213749) oxidase have shown that a variety of divalent cations (including Mg²⁺, Ca²⁺, Mn²⁺, and others) can fulfill this requirement. nih.gov The metal ion binds to the enzyme only in the presence of the thiamine cofactor, with one cation binding per enzyme subunit. nih.gov In the pyruvate dehydrogenase complex, divalent cations like Mg²⁺, Ca²⁺, and Mn²⁺ cooperate with ThDP as positive regulatory effectors, reducing the Michaelis constant (Kₘ) for substrates and enhancing enzymatic activity. nih.gov

Molecular Mechanisms of Catalysis Involving Thiamine Pyrophosphate (ThDP)

Once bound, ThDP executes its catalytic function through a series of well-defined chemical steps centered on the reactivity of its thiazolium ring.

The catalytic power of ThDP originates from the C2 carbon of its thiazole (B1198619) ring. cornell.edu This carbon is slightly acidic and can be deprotonated by a base to form a highly reactive carbanion/ylide. cornell.edu This ylide is a potent nucleophile that initiates the catalytic cycle by attacking a substrate. cornell.edu

Within the enzyme's active site, the conformation of the bound ThDP places the aminopyrimidine ring in close proximity to the thiazole C2-H group. cornell.edu A highly conserved glutamate (B1630785) residue typically forms a hydrogen bond with the N1' nitrogen of the pyrimidine (B1678525) ring, facilitating an intramolecular proton transfer from the C2 carbon to the N4' nitrogen of the aminopyrimidine ring. nih.govacs.org This process generates the active ylide form of the coenzyme, a crucial activation step for catalysis. acs.orgresearchgate.net The pKa for this proton transfer is significantly influenced by the enzyme environment. nih.gov

Recent research has highlighted the critical role of water molecules in the catalytic mechanism of ThDP-dependent enzymes. nih.govresearchgate.net Rather than a direct proton transfer, evidence suggests that water molecules can mediate the process. acs.orgresearchgate.net In human transketolase, for instance, the activation of ThDP occurs via a water-mediated proton transfer from the C2 atom to the N4' atom of the aminopyrimidine ring. acs.orgresearchgate.net This water-assisted mechanism has a low activation energy, making it a highly efficient pathway. acs.orgresearchgate.net

Mass spectrometry studies have further shown that a water molecule is directly involved in the deprotonation of the C2 carbon in transketolase. nih.govresearchgate.net It is proposed that after the coenzyme binds, water covalently attaches to ThDP, and the formation of the carbanion occurs upon its elimination. researchgate.net Water molecules can also form extensive hydrogen-bonded networks, or "proton wires," that link the active sites of dimeric enzymes over significant distances. nih.gov

ThDP-dependent catalysis proceeds through a series of covalent intermediates formed between the coenzyme and the substrate. nih.govresearchwithrutgers.com Studying these transient species is key to understanding the full catalytic cycle. Thiamine analogues, including functionalized ThMP derivatives, are powerful tools for this purpose, as they can be designed to mimic and stabilize these intermediates. chemrxiv.orgresearchgate.net

By introducing specific substituents onto the core structure of the analogue, researchers can create mimics of different catalytic stages, such as the pre-decarboxylation adducts (like C2α-lactylThDP) or the post-decarboxylation enamine intermediate. chemrxiv.orgnih.govnih.gov For example, adding a two-carbon acetyl group to a ThMP analogue enhances its affinity for several enzymes by mimicking the ThDP-pyruvate intermediate formed after decarboxylation. chemrxiv.org This strategy not only aids in the structural and mechanistic analysis of enzymes but also allows for the design of highly potent and selective enzyme inhibitors by targeting the unique substrate-binding pockets of different ThDP-dependent enzymes. nih.govchemrxiv.org

Enzyme Specificity and Inhibition Studies

The study of thiamine-dependent enzymes is greatly advanced by the use of thiamine analogs, which serve as chemical probes to investigate enzymatic mechanisms and as potential inhibitors. nih.govresearchgate.net These analogs typically feature modifications to the thiazolium or pyrimidine rings of the thiamine molecule. nih.govnih.gov

Impact of Coenzyme Modifications on Catalytic Properties

The catalytic activity of ThDP-dependent enzymes is critically dependent on the structural integrity of the ThDP coenzyme. The 4’-aminopyrimidine ring and the thiazolium ring are both essential for its function. nih.gov The diphosphate group primarily serves to anchor the coenzyme to the enzyme. nih.gov Modifications to any of these moieties can significantly impact catalytic efficiency and substrate specificity.

Studies on the effects of thiamine triphosphate (ThTP) and thiamine diphosphate (ThDP) on the regulatory enzymes of the pyruvate dehydrogenase complex (PDHc) in rat liver have shown that these phosphates can have opposing effects. nih.gov ThDP was found to strongly activate pyruvate dehydrogenase phosphatase, while ThTP competitively inhibited it. nih.gov Both ThDP and ThTP inhibit pyruvate dehydrogenase kinase at concentrations above 10 microM. nih.gov This highlights the physiological significance of the balance between different thiamine phosphate forms in regulating enzyme activity. nih.gov

Furthermore, replacing ThDP with analogs like thiamine triphosphate (ThTDP) can lead to conformational changes in the enzyme's active site. This reorganization involves shifts in amino acid residue positions and alterations in the coenzyme's V-conformation, which increases the number of hydrogen bonds between the coenzyme and the enzyme, thereby enhancing the binding affinity. science.gov The specific amino acid sequence of each enzyme determines its capacity to form these hydrogen bonds, explaining the varied affinities for different thiamine analogs across different enzymes. science.gov

Interactions with Metal Ions and Complex Formation

Coordination Chemistry of Tetrahydrothiamine Derivatives with Transition Metals

Transition metals can form coordination compounds, or complexes, where a central metal ion is bonded to one or more ligands through coordinate covalent bonds. libretexts.org The geometry of these complexes, commonly tetrahedral, square planar, or octahedral, depends on the coordination number. libretexts.org

While direct studies on the coordination chemistry of tetrahydrothiamin monophosphate are not extensively available, the principles can be inferred from the behavior of related molecules. Thiamine and its derivatives possess several potential donor atoms, including nitrogen and sulfur atoms with lone pairs of electrons, capable of coordinating with metal ions. libretexts.org For instance, in many complexes, coordination occurs through one sulfur and one oxygen atom, forming a stable five-membered ring with the metal. libretexts.org

The histidine ligand, with its nitrogen and oxygen donor atoms, provides a useful model for understanding how molecules with similar functional groups might coordinate with transition metal ions like Mn2+, Fe2+, Co2+, Ni2+, Cu2+, and Zn2+. mdpi.com Histidine can act as a bidentate or tridentate ligand, and the resulting coordination geometry can be influenced by the presence of solvent molecules. mdpi.com It is plausible that tetrahydrothiamine derivatives would similarly form stable complexes with transition metals, with the specific coordination mode being dependent on the metal ion and the surrounding chemical environment. The reduction of the thiazolium ring to a tetrahydrothiazole ring in tetrahydrothiamin would likely alter the electronic properties and steric availability of the sulfur atom for coordination.

Metallation Sites within the Thiamine Ring System

The coordination of metal ions to the thiamine ring system is a critical aspect of the catalytic function of thiamine-dependent enzymes. Research has identified specific nitrogen atoms within the pyrimidine ring as primary sites for metallation, which in turn influences the coenzyme's conformation and reactivity.

Detailed research findings have consistently demonstrated that the N1' atom of the pyrimidine ring is a principal site for metal ion coordination. nih.govnih.govresearchgate.netdatapdf.com Structural studies of metal complexes with thiamine and its phosphate derivatives have provided direct evidence for this interaction. For instance, in complexes with zinc(II) and cadmium(II), the metal ion is bonded to the N1' atom of the pyrimidine ring as well as to the phosphate group. nih.govresearchgate.net This interaction is considered essential for the stable binding of the coenzyme to the apoenzyme. nih.gov Studies using nuclear magnetic resonance (NMR) spectroscopy have also confirmed that the coordination of Zn(II) to thiamine orthophosphate (a form of thiamine monophosphate) occurs through the N1 of the pyrimidine ring. niscpr.res.in

The environment surrounding the enzyme's active site further dictates these interactions. In many thiamine diphosphate (ThDP)-dependent enzymes, a magnesium ion (Mg²⁺) is crucial for anchoring the pyrophosphate moiety. acs.orgcornell.edu While the primary coordination is with the phosphate groups, this positioning orients the pyrimidine ring within the active site. cornell.edunih.gov Although direct metallation at the N3 position is less commonly reported, this site is involved in crucial hydrogen bonding networks, often mediated by water molecules, which help to correctly position the cofactor. nih.govnih.gov For example, in thiamin monophosphate kinase, the N3 of the pyrimidine ring is hydrogen-bonded to an ordered water molecule, which in turn interacts with active site residues. nih.gov

The significance of the N1' atom in metal binding is underscored by experiments where methylation of this specific nitrogen prevents the coenzyme from binding effectively to the apoenzyme, resulting in a loss of coenzyme activity. nih.gov This highlights the direct role of metallation at the pyrimidine ring in the formation of a catalytically competent holoenzyme. The interaction between the metal ion and the N1' atom is believed to be a key factor in the activation of thiamine cofactors for their role in catalysis. nih.gov

The following table summarizes the key metallation sites identified within the thiamine ring system and its phosphate derivatives based on current research findings.

| Metallation Site | Interacting Metal Ions | Method of Observation | Reference |

| N1' of Pyrimidine Ring | Zn(II), Cd(II) | Elemental Analysis, FT-IR, Multinuclear NMR, X-ray Crystallography | nih.govresearchgate.netdatapdf.comresearchgate.netniscpr.res.in |

| Phosphate Group | Mg(II), Zn(II), Cd(II) | X-ray Crystallography, NMR Spectroscopy | nih.govniscpr.res.innih.gov |

| N3 of Pyrimidine Ring | (Indirect via water) | X-ray Crystallography | nih.govnih.gov |

Molecular and Structural Biology Studies

Conformational Analysis of Tetrahydrothiamine Monophosphate

The three-dimensional structure of tetrahydrothiamin monophosphate is crucial for its biological activity. Its conformation has been investigated through various techniques, providing insights into its flexible nature in solution and its more rigid structure in the solid state.

Solid-State Structural Elucidation (e.g., Crystallography of related compounds)

Crystallographic data for thiamine (B1217682) hydrochloride reveals the following features:

Planarity: The pyrimidine (B1678525) and thiazole (B1198619) rings are individually planar.

Relative Orientation: The two rings are not coplanar, adopting a specific dihedral angle relative to each other.

Bond Lengths and Angles: The precise bond lengths and angles within the thiamine molecule have been determined, providing a basis for computational modeling of its derivatives. acs.org

The crystal structure of a thiamine hydrochloride-copper(II) complex has also been determined, showing how the thiamine molecule can coordinate with metal ions. rsc.org Additionally, the structure of a Zn(II)-thiamine HCl complex has been elucidated, further demonstrating the interaction of the thiamine moiety with metal ions. semanticscholar.orgbohrium.com These structures provide a static picture of the molecule, which serves as a useful reference for understanding its more dynamic behavior in solution and when interacting with proteins.

Table 1: Crystallographic Data for a Thiamine-Related Compound

| Compound | Crystal System | Space Group | Key Conformational Features |

| Thiamine Hydrochloride | Monoclinic | P2₁/c | Non-coplanar pyrimidine and thiazole rings. |

Note: This data is for a related compound and is provided for illustrative purposes due to the lack of available data for this compound.

Protein-Ligand Interactions of Thiamine Phosphates

The biological function of thiamine phosphates is intrinsically linked to their interactions with a wide range of enzymes. Understanding the structural basis of these interactions is key to deciphering their catalytic mechanisms.

Structural Basis of ThDP-Enzyme Interactions

Thiamine diphosphate (B83284) (ThDP), the active form of vitamin B1, is a cofactor for numerous enzymes involved in crucial metabolic pathways. nih.gov The structural basis for the interaction between ThDP and these enzymes has been extensively studied.

Key features of ThDP-enzyme interactions include:

Binding Pocket: ThDP binds in a highly conserved pocket at the interface of enzyme subunits.

Magnesium Ion: A magnesium ion is typically coordinated to the diphosphate group, playing a crucial role in binding and catalysis. nih.gov

Hydrogen Bonding: A network of hydrogen bonds between the protein and the pyrimidine and diphosphate moieties of ThDP ensures specific and tight binding.

"V" Conformation: Upon binding, ThDP adopts a specific "V" conformation, which is essential for its catalytic activity. This conformation brings the C2 atom of the thiazolium ring into proximity with the substrate and key catalytic residues.

High-resolution crystal structures of various ThDP-dependent enzymes have revealed the intricate details of these interactions, providing a blueprint for understanding their catalytic mechanisms. nih.gov

Analysis of Binding Domains for Thiamine Derivatives (e.g., Rossmann folds)

The domains that bind thiamine phosphates often exhibit characteristic structural motifs. One of the most well-known is the Rossmann fold , a tertiary structure found in proteins that bind nucleotides, such as NAD and FAD. While the classic Rossmann fold is associated with dinucleotide binding, a "thiamin-diphosphate-binding fold" shares some structural similarities.

This fold is characterized by:

Alternating β-strands and α-helices: This arrangement forms a central parallel β-sheet flanked by α-helices.

Phosphate-Binding Loop: A conserved loop, often with a glycine-rich sequence, interacts with the phosphate (B84403) groups of the cofactor.

The thiamin diphosphate-binding fold is composed of two functional modules: the pyrophosphate-binding (PP) module and the pyrimidine-binding (Pyr) module. researchgate.net These modules work in concert to correctly position the cofactor for catalysis. The presence of this conserved fold across a wide range of ThDP-dependent enzymes suggests a common evolutionary origin.

Design and Analysis of Thiamine Analogs for Structural Probes

The synthesis and study of thiamine analogs have been instrumental in probing the structure and function of ThDP-dependent enzymes. These analogs can act as inhibitors or be used to trap reaction intermediates, providing valuable insights into the catalytic cycle.

Key strategies in the design of thiamine analogs include:

Modification of the Thiazolium Ring: Replacing the thiazolium ring with other heterocyclic systems can modulate the reactivity of the C2 position and provide insights into the importance of this group for catalysis.

Alterations to the Pyrimidine Ring: Modifications to the pyrimidine ring can affect the binding affinity and specificity of the analog for different enzymes.

Changes to the Diphosphate Chain: Varying the length and composition of the phosphate chain can impact the interaction with the magnesium ion and the phosphate-binding loop of the enzyme.

The analysis of how these modifications affect enzyme activity and binding affinity allows for the mapping of the active site and the identification of key interactions. For example, some analogs have been designed to bind to the substrate-binding domain of the ECF transporter for thiamine, offering a potential avenue for the development of novel antibiotics. nih.gov

Table 2: Examples of Thiamine Analogs and Their Applications

| Analog Type | Modification | Application |

| Thiazolium Ring Analogs | Replacement with triazole or other heterocycles | Probing the role of the thiazolium ring in catalysis; enzyme inhibition. |

| Pyrimidine Ring Analogs | Substitution at various positions | Investigating the specificity of enzyme-pyrimidine interactions. |

| Phosphate Chain Analogs | Non-hydrolyzable phosphate mimics | Trapping the enzyme-cofactor complex; studying the role of the phosphate group in binding. |

The systematic investigation of these analogs provides a powerful approach to understanding the structure-activity relationships of thiamine-dependent enzymes and can aid in the rational design of potent and specific inhibitors.

Advanced Analytical Techniques for Research on Tetrahydrothiamine Monophosphate

Spectroscopic Methods

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups. For a molecule like Tetrahydrothiamine Monophosphate, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). While specific experimental spectra for Tetrahydrothiamine Monophosphate are not widely published, its structure, featuring a reduced pyrimidine (B1678525) ring and a thiazole (B1198619) moiety, allows for the prediction of characteristic chemical shifts based on known values for similar structures like tetrahydrofuran (B95107) (THF) and various thiamine (B1217682) derivatives. researchgate.net

The saturation of the pyrimidine ring in THMP, compared to its aromatic precursor thiamine monophosphate (TMP), would result in significant upfield shifts for the ring protons and carbons. Protons on the saturated ring would appear in the aliphatic region (typically 1.5-4.0 ppm), a stark contrast to the aromatic signals in TMP.

Expected ¹H and ¹³C NMR Chemical Shifts for Tetrahydrothiamine Monophosphate (THMP) This table is based on predicted values derived from analogous structures.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Tetrahydropyrimidine Ring Protons | ~1.5 - 3.8 | ~20 - 50 | Significant upfield shift compared to aromatic thiamine due to saturation. |

| Thiazole Ring Protons | ~7.0 - 8.5 | ~120 - 150 | Chemical shifts are influenced by the electron-withdrawing nature of the adjacent quaternary nitrogen. |

| Methylene (B1212753) Bridge (-CH₂-) | ~4.5 - 5.5 | ~50 - 60 | Positioned between two heterocyclic rings. |

| Ethyl Phosphate (B84403) Side Chain (-CH₂CH₂OP) | ~3.0 - 4.5 | ~60 - 70 (for -CH₂O-) | Protons and carbons closer to the phosphate group will be shifted downfield. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds. It is particularly useful for identifying the presence of specific functional groups. youtube.comyoutube.com The IR spectrum of Tetrahydrothiamine Monophosphate would be characterized by absorption bands corresponding to its various functional components. The presence of hydroxyl (-OH) and amine (N-H) groups would result in broad bands in the high-wavenumber region, while the phosphate group (P=O, P-O) would show strong, characteristic absorptions in the fingerprint region.

Characteristic IR Absorption Bands for Tetrahydrothiamine Monophosphate (THMP) This table presents expected absorption ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (from phosphate and alcohol) | Stretching | 3200 - 3600 | Broad, Strong |

| N-H (from amine) | Stretching | 3300 - 3500 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| P=O (phosphate) | Stretching | 1250 - 1300 | Strong |

| P-O (phosphate) | Stretching | 1000 - 1150 | Strong |

| C-N | Stretching | 1000 - 1250 | Medium |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining molecular weights, elucidating structures, and quantifying compounds with high sensitivity and specificity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediates

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like thiamine and its phosphate esters. ESI-MS allows for the gentle transfer of these intermediates from a liquid phase into the gas phase as intact protonated molecules [M+H]⁺. This is crucial for studying the various phosphorylation states (monophosphate, diphosphate (B83284), triphosphate) of thiamine derivatives. mdpi.com For instance, ESI-MS can readily detect thiamine monophosphate (TMP) and thiamine diphosphate (TPP) in biological extracts, providing their molecular weights and initial information for further structural analysis. mdpi.com

Fragmentation Analysis of Thiamine Phosphate Derivatives

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion (like the [M+H]⁺ of a thiamine derivative) and analyze the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule. For thiamine and its phosphate esters, a characteristic fragmentation involves the cleavage of the methylene bridge connecting the pyrimidine and thiazole rings.

A common fragmentation pathway for the thiamine core produces two major fragment ions: the pyrimidine moiety and the thiazole moiety. researchgate.net In studies of thiamine itself (precursor ion m/z 265), characteristic product ions are observed at m/z 122 (pyrimidine fragment) and m/z 144 (thiazole fragment). For phosphate derivatives, a neutral loss of the phosphate group (as H₃PO₄, 98 Da) is also a common and diagnostically important fragmentation event. nih.govmdpi.com This loss is often the first step before the core structure fragments further.

Common Fragment Ions in Mass Spectrometry of Thiamine Derivatives

| Precursor | Precursor m/z [M+H]⁺ | Key Fragment Ion | Fragment m/z | Description |

|---|---|---|---|---|

| Thiamine | 265 | Pyrimidine Moiety | 122 | Cleavage of the methylene bridge. |

| Thiamine | 265 | Thiazole Moiety | 144 | Cleavage of the methylene bridge. |

| Thiamine Monophosphate (TMP) | 345 | [TMP - H₃PO₄ + H]⁺ | 247 | Neutral loss of phosphoric acid. |

| Thiamine Diphosphate (TPP) | 425 | [TPP - H₄P₂O₇ + H]⁺ | 247 | Neutral loss of pyrophosphoric acid. |

Coupled Techniques (e.g., HPLC-MS) for Reaction Monitoring

The combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS or HPLC-MS) is a powerful tool for analyzing complex mixtures. HPLC separates the different components of a sample, such as thiamine and its various phosphate esters (TMP, TPP), before they enter the mass spectrometer for detection and quantification. researchgate.netnih.gov

This technique is extensively used for reaction monitoring and for quantifying thiamine derivatives in biological samples like whole blood. plos.orgnvkc.nlnih.gov For example, a reversed-phase HPLC method can separate thiamine, TMP, and TPP based on their polarity, with retention times typically increasing as the number of phosphate groups decreases. The mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode, provides highly specific and sensitive detection, allowing researchers to track the concentration of each compound over time during an enzymatic reaction or to accurately measure their levels in a biological system. mdpi.comnih.gov

Chromatographic Separations

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of tetrahydrothiamine monophosphate and its related compounds. These methods allow for the effective separation, identification, and quantification of thiamine derivatives in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and calculating the yield of synthesized or extracted tetrahydrothiamine monophosphate. The versatility of HPLC allows for various method adaptations to suit the specific analytical needs, from separating complex mixtures to quantifying trace amounts.

A common approach involves reversed-phase HPLC, often utilizing a C18 column. nih.gov The separation of thiamine and its phosphate esters, including tetrahydrothiamine monophosphate, is typically achieved by manipulating the mobile phase composition, often a gradient of a phosphate buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.gov Detection is a critical aspect of HPLC analysis. While UV detection is possible, the sensitivity and specificity are often limited due to the relatively common absorbance wavelength of thiamine and its derivatives. cornell.edunih.gov

To enhance detection, pre- or post-column derivatization is frequently employed to convert the thiamine compounds into highly fluorescent thiochrome (B1210408) derivatives. nih.govnih.govumin.jp This is commonly achieved by oxidation in an alkaline medium, for instance, using potassium ferricyanide. nih.govnih.gov This derivatization step significantly improves the limit of detection, allowing for quantification in the picomolar range. nih.govnih.gov

The order of elution for thiamine and its phosphorylated forms depends on the specific chromatographic conditions. In reversed-phase methods, more polar compounds like the higher phosphate esters tend to elute earlier. nih.gov The development of rapid HPLC methods, with analysis times as short as 5.5 to 12 minutes, has been a significant advancement, facilitating higher throughput in research and clinical settings. nih.govscirp.org

Table 1: HPLC Method Parameters for Thiamine Derivative Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Reversed-phase C18 | Polyamino-filled (Asahipack NH2P-50 4E) | Primesep SB |

| Mobile Phase | Gradient of phosphate buffer and methanol | Isocratic; 90 mmol/l, pH 8.6 phosphate buffer-acetonitrile mixture (40:60, v/v) | Acetonitrile and AmFm buffer pH 3.0 |

| Detection | Fluorescence (post-derivatization) | Fluorescence (pre-column oxidation) | UV, 290 nm |

| Run Time | ~13-14 minutes | Not specified | Not specified |

| Internal Standard | Pyrithiamine (B133093) | External standard (Thiamine) | Not specified |

| Source | nih.govnih.gov | umin.jp | sielc.com |

Considerations for Analytical Challenges in Phosphate Separations

The separation of thiamine phosphates, including tetrahydrothiamine monophosphate, presents several analytical challenges. The high polarity of these compounds can make them difficult to retain on traditional reversed-phase columns. mdpi.com To overcome this, ion-pairing agents, such as tetrabutylammonium (B224687) hydroxide, can be added to the mobile phase to enhance retention and improve separation. nih.gov

Another significant challenge is the potential for degradation of thiamine and its phosphates, which are sensitive to factors like pH, temperature, and light. mdpi.com Thiamine, for instance, is particularly unstable in neutral to alkaline conditions. mdpi.com Therefore, careful control of analytical conditions during sample preparation and analysis is crucial to ensure accurate quantification. mdpi.com

The complexity of biological matrices, such as blood, brain tissue, or urine, introduces further challenges due to the presence of numerous interfering substances. cornell.eduscirp.org Effective sample preparation, including protein precipitation and extraction, is mandatory to obtain reliable results. nih.govscirp.org The choice of extraction method and solvent must be optimized to ensure complete recovery of the analytes. nih.gov

Furthermore, the need for highly sensitive detection methods is paramount, especially when analyzing samples with low concentrations of thiamine derivatives, such as in environmental water samples where picomolar levels may need to be detected. cornell.edu This often necessitates the use of fluorescence or mass spectrometry detection. cornell.edunih.gov

Table 2: Challenges and Solutions in Thiamine Phosphate Separations

| Challenge | Description | Potential Solutions | Source |

| High Polarity | Poor retention on reversed-phase columns. | Use of ion-pairing agents; mixed-mode chromatography. | nih.govsielc.com |

| Analyte Instability | Degradation under certain pH, temperature, and light conditions. | Strict control of analytical conditions; use of appropriate buffers. | mdpi.com |

| Matrix Interference | Complex biological samples can interfere with detection. | Thorough sample preparation (e.g., protein precipitation, solid-phase extraction). | nih.govscirp.org |

| Low Concentrations | Need for highly sensitive detection methods. | Fluorescence detection (with derivatization); mass spectrometry. | cornell.edunih.gov |

Electrochemical Methods and Sensors for Thiamine Derivatives

Electrochemical methods offer a powerful and often more rapid and cost-effective alternative to traditional chromatographic techniques for the analysis of thiamine and its derivatives. mdpi.com These methods are typically based on the oxidation of the thiamine molecule. nih.govresearchgate.net

Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are commonly employed. mdpi.comrsc.org The oxidation of thiamine can be performed on various electrode surfaces, including glassy carbon electrodes and carbon paste electrodes. mdpi.comresearchgate.net The sensitivity and selectivity of these methods can be significantly enhanced by modifying the electrode surface with materials like polypyrrole or nanomaterials. researchgate.netrsc.org For instance, a polypyrrole-modified carbon paste electrode has been shown to improve the detection limit for thiamine. researchgate.net

The development of biosensors for thiamine detection represents a significant area of research. nih.gov These sensors often utilize biological recognition elements, such as enzymes or binding proteins, to achieve high specificity. nih.gov For example, sensors have been developed that incorporate the E. coli thiamine periplasmic binding protein (TBP), which undergoes a conformational change upon binding to thiamine, leading to a detectable signal. nih.gov Another approach involves using enzymes like pyruvate (B1213749) oxidase, which requires thiamine diphosphate as a cofactor, to create a biosensor that responds to the presence of thiamine. nih.gov

Nanopore sensors are an emerging technology for the direct and automated analysis of thiamine. nih.gov These sensors can distinguish between thiamine and its phosphorylated derivatives based on their interaction with an engineered protein embedded within a nanopore. nih.gov Amperometric biosensors, which measure the current from a redox reaction, have also been developed using whole cells like Saccharomyces cerevisiae to detect thiamine based on its effect on cellular respiration. unja.ac.id

Table 3: Comparison of Electrochemical Detection Methods for Thiamine Derivatives

| Method | Principle | Key Features | Source |

| Cyclic Voltammetry | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Provides information about the redox properties of the analyte. | researchgate.net |

| Differential Pulse Voltammetry | A voltammetric method used to make electrochemical measurements and a derivative of linear sweep voltammetry or staircase voltammetry, with a series of regular voltage pulses superimposed on the potential linear sweep or stairsteps. | Offers improved sensitivity compared to cyclic voltammetry. | rsc.org |

| Biosensors (Enzyme-based) | Utilize the specific interaction between an enzyme and its substrate (or cofactor) to generate a signal. | High specificity for the target analyte. | nih.gov |

| Biosensors (Binding Protein-based) | Employ proteins that specifically bind to the target analyte, inducing a detectable conformational change. | Excellent binding fidelity and specificity. | nih.gov |

| Nanopore Sensors | Detect individual molecules as they pass through a nanoscale pore, often with an embedded recognition element. | Allows for direct, real-time, and automated analysis. | nih.gov |

| Amperometric Biosensors (Whole-cell) | Measure the change in current resulting from the metabolic activity of whole cells in response to the analyte. | Can provide a functional measure of the analyte's effect. | unja.ac.id |

Physicochemical Characterization in Solution

The physicochemical properties of tetrahydrothiamine monophosphate in solution are crucial for understanding its behavior in biological systems and for developing analytical methods. Thiamine and its phosphate esters are water-soluble vitamins, with their solubility decreasing in less polar organic solvents. cornell.edu

The charge of the thiamine molecule is pH-dependent. cornell.edu At physiological pH, it exists as a cation. cornell.edu The pKa values of the molecule dictate its ionization state at different pH levels. Below a pH of approximately 4.8, both the pyrimidine and thiazole rings are protonated. As the pH increases, the thiazole ring becomes uncharged, and above pH 9.2, the molecule can exist in a thiol form due to the opening of the thiazole ring. cornell.edu

The stability of thiamine derivatives in solution is a critical consideration. They are known to be sensitive to degradation in neutral to alkaline environments, and this degradation is accelerated by heat and light. mdpi.com This instability necessitates careful handling and storage of solutions containing tetrahydrothiamine monophosphate to ensure the integrity of the sample for analysis.

Table 4: Physicochemical Properties of Thiamine Monophosphate

| Property | Value/Description | Source |

| Molecular Formula | C12H16N4O4PS- | nih.gov |

| Molecular Weight | 343.32 g/mol | nih.gov |

| Water Solubility | High | cornell.edu |

| Charge at Physiological pH | Cationic | cornell.edu |

| Classification | Very strong basic compound | hmdb.caymdb.ca |

| Stability | Sensitive to degradation in neutral-to-alkaline pH, heat, and light. | mdpi.com |

Future Directions in Tetrahydrothiamine Monophosphate Research

The exploration of thiamine (B1217682) metabolism is entering a new phase, moving beyond the well-characterized roles of thiamine diphosphate (B83284) (TPP) in central metabolism. Future research is poised to uncover novel functions, investigate complex biological interactions, and leverage cutting-edge technologies to gain a more holistic understanding. At the forefront of this new wave of inquiry is the study of reduced and lesser-known forms of thiamine, such as tetrahydrothiamine monophosphate, and their potential roles in biology.

Q & A

Q. What are the established laboratory synthesis protocols for Tetrahydrothiamin Monophosphate (ThTP) and its derivatives?

this compound can be synthesized via multi-step reactions involving phosphorylation and reduction. For example, describes the synthesis of Tetrahydrothiamine Monophosphate Hydrochloride using deuterated precursors and hydrolysis with alkaline phosphatase. Key steps include:

- Phosphorylation : Reacting thiamine derivatives with phosphate donors under controlled pH (e.g., using monobasic potassium phosphate buffers, as in ).

- Reduction : Employing deuterated solvents or reducing agents to stabilize intermediates.

- Purification : Column chromatography (as in ) or recrystallization to isolate pure compounds .

Q. What analytical methods are recommended for structural characterization of this compound?

- X-ray Crystallography : For resolving 3D molecular configurations (supplementary protocols in ).

- HPLC with Mobile Phase Optimization : Using mixtures of potassium monobasic phosphate (0.025 M) and tetrahydrofuran (75:25) to achieve high-resolution separation ().

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns, particularly for deuterated analogs .

Q. What is the role of this compound in thiamine metabolism?

this compound acts as a phosphorylated intermediate in thiamine metabolism, facilitating energy production and neurotransmitter synthesis. highlights its involvement in:

- Carbohydrate Metabolism : As a cofactor in pyruvate dehydrogenase complexes.